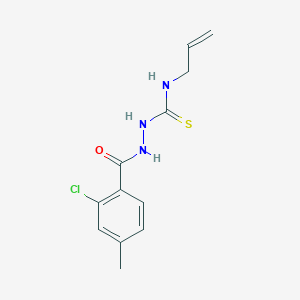

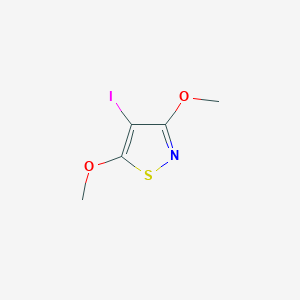

![molecular formula C14H18Cl2N2O3S B2355288 N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide CAS No. 690647-29-1](/img/structure/B2355288.png)

N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Kinetics and Mechanisms in Water Treatment

One study discusses the kinetics and mechanisms of N-nitrosodimethylamine formation upon ozonation of N,N-dimethylsulfamide-containing waters, a degradation product of a fungicide. This research highlights the importance of understanding chemical reactions in water treatment processes, particularly how specific compounds react under certain conditions to form by-products. It suggests that related sulfonamide compounds might also have relevance in studies focusing on water purification and the formation of potentially harmful by-products during treatment processes (U. von Gunten et al., 2010).

Energetic Materials Development

Another area of research involves the assembly of diverse N-O building blocks leading to energetic materials. The study on 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives showcases the synthesis of nitrogen-rich salts for potential applications as energetic materials. This research indicates the utility of sulfonamide derivatives in creating high-performance materials with applications in defense and materials science (Jiaheng Zhang & J. Shreeve, 2014).

Biological Screening for Antimicrobial Properties

The synthesis and biological screening of sulfonamide derivatives for their potential as antimicrobial agents is another significant area. A study on N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide explores their efficacy against various bacterial strains and their enzyme inhibition potential. This suggests the possibility of exploring N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide for similar biological and pharmaceutical applications (Aziz‐ur‐Rehman et al., 2014).

Catalysis and Synthetic Chemistry

Research on catalysis and synthetic chemistry, such as the palladium-catalyzed aziridination of alkenes using N,N-dichloro-p-toluenesulfonamide as a nitrogen source, demonstrates the role of sulfonamide derivatives in facilitating complex chemical reactions. This study exemplifies the application of sulfonamide compounds in synthesizing aziridines, highlighting their utility in organic synthesis and potential relevance to the study of N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide in synthetic chemistry (Jianlin Han et al., 2006).

properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3S/c15-11-6-5-7-12(16)14(11)22(20,21)17-10-13(19)18-8-3-1-2-4-9-18/h5-7,17H,1-4,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYGQEKNHDJZPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CNS(=O)(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

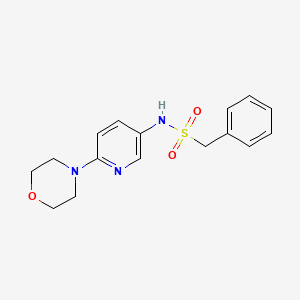

![2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2355206.png)

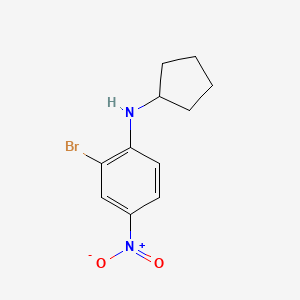

![1-Methyl-4-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2355216.png)

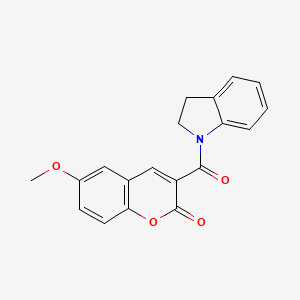

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2355220.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2355226.png)